Cas no 1240570-08-4 (2-Methyl-1-(3-phenoxypropyl)piperazine)

2-Methyl-1-(3-phenoxypropyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 2-methyl-1-(3-phenoxypropyl)piperazine

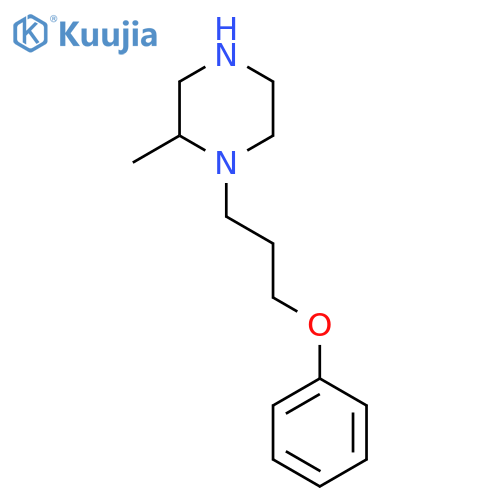

- CC1CNCCN1CCCOC1=CC=CC=C1

- 2-Methyl-1-(3-phenoxypropyl)piperazine

-

- MDL: MFCD16811251

- インチ: 1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3

- InChIKey: CLLVKAHVFFVNPV-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)CCCN1CCNCC1C

計算された属性

- せいみつぶんしりょう: 234.173

- どういたいしつりょう: 234.173

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.5

2-Methyl-1-(3-phenoxypropyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB423257-5 g |

2-Methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 5g |

€947.00 | 2023-04-24 | ||

| abcr | AB423257-25g |

2-Methyl-1-(3-phenoxypropyl)piperazine; . |

1240570-08-4 | 25g |

€1851.50 | 2025-03-19 | ||

| A2B Chem LLC | AJ26833-100g |

2-methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 95+% | 100g |

$5859.00 | 2024-04-20 | |

| abcr | AB423257-10g |

2-Methyl-1-(3-phenoxypropyl)piperazine; . |

1240570-08-4 | 10g |

€1330.40 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194921-1g |

2-Methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 98% | 1g |

¥3759.00 | 2024-08-09 | |

| abcr | AB423257-10 g |

2-Methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 10g |

€1330.40 | 2023-04-24 | ||

| abcr | AB423257-1 g |

2-Methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 1g |

€542.30 | 2023-04-24 | ||

| A2B Chem LLC | AJ26833-10g |

2-methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 95+% | 10g |

$2198.00 | 2024-04-20 | |

| A2B Chem LLC | AJ26833-25g |

2-methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 95+% | 25g |

$3024.00 | 2024-04-20 | |

| A2B Chem LLC | AJ26833-2g |

2-methyl-1-(3-phenoxypropyl)piperazine |

1240570-08-4 | 95+% | 2g |

$1202.00 | 2024-04-20 |

2-Methyl-1-(3-phenoxypropyl)piperazine 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

2-Methyl-1-(3-phenoxypropyl)piperazineに関する追加情報

Comprehensive Overview of 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS No. 1240570-08-4): Properties, Applications, and Industry Insights

2-Methyl-1-(3-phenoxypropyl)piperazine (CAS No. 1240570-08-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This piperazine derivative combines a methyl-substituted piperazine core with a phenoxypropyl side chain, offering versatile reactivity. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in CNS-targeted therapies, given piperazine's prevalence in neuroactive compounds.

The compound's molecular structure (C14H22N2O) features both hydrophilic (piperazine ring) and lipophilic (phenoxy group) components, making it valuable for optimizing drug-like properties. Recent studies highlight its utility in developing selective receptor modulators, with particular interest in serotonin and dopamine receptor interactions. The 3-phenoxypropyl moiety enhances membrane permeability, addressing a key challenge in blood-brain barrier penetration for neurological applications.

From a synthetic chemistry perspective, CAS 1240570-08-4 demonstrates remarkable stability under standard laboratory conditions, with decomposition temperatures exceeding 200°C. Its solubility profile—soluble in common organic solvents like ethanol and DCM but sparingly soluble in water—makes it adaptable for diverse reaction conditions. These properties align with growing industry demand for multifunctional intermediates that streamline complex syntheses.

Analytical characterization of 2-Methyl-1-(3-phenoxypropyl)piperazine typically involves GC-MS (showing characteristic m/z peaks at 234.17 for M+) and NMR spectroscopy (with distinctive aromatic proton signals at 7.2-6.8 ppm). Advanced techniques like HPLC-UV (optimal detection at 254 nm) ensure purity verification for research applications. These analytical markers help distinguish it from structurally similar N-alkylated piperazines in quality control protocols.

Current market trends show rising demand for functionalized piperazines in drug discovery pipelines, with pharmaceutical companies seeking novel scaffolds to overcome patent cliffs. The compound's phenoxypropyl modification offers intellectual property advantages for new chemical entities. Industry reports suggest particular growth in its use for developing non-addictive analgesics and next-generation antidepressants, addressing urgent healthcare needs.

Environmental and safety assessments indicate 1240570-08-4 requires standard organic compound handling precautions. While not classified as hazardous under GHS criteria, proper ventilation and PPE are recommended during handling. Its environmental persistence and biodegradation profile are currently under study as part of broader green chemistry initiatives in pharmaceutical manufacturing.

Supply chain dynamics reveal that 2-Methyl-1-(3-phenoxypropyl)piperazine is primarily sourced from specialized fine chemical manufacturers, with production scaling to meet preclinical research demands. Quality specifications typically require ≥98% purity (HPLC) for research applications, with strict controls on process-related impurities. The compound's stability allows global distribution under ambient conditions, though desiccants are recommended for long-term storage.

Future research directions may explore the compound's potential in bioconjugation chemistry for targeted drug delivery systems, leveraging its secondary amine functionality. Computational modeling studies predict favorable binding interactions with various enzyme targets, particularly those involved in neurotransmitter regulation. These applications align with precision medicine approaches gaining traction in therapeutic development.

For researchers considering CAS 1240570-08-4, comparative studies suggest advantages over simpler piperazine derivatives in terms of target selectivity and metabolic stability. The compound's logP value (~2.1) falls within the optimal range for CNS drug candidates, while its polar surface area (38 Ų) supports favorable pharmacokinetic properties. These characteristics make it a compelling subject for structure-activity relationship studies.

Regulatory status varies by region, with most jurisdictions classifying 2-Methyl-1-(3-phenoxypropyl)piperazine as a research chemical rather than a controlled substance. However, researchers should monitor evolving regulations concerning piperazine analogs, particularly for international collaborations. Proper documentation of research purposes is essential for compliance with chemical management protocols.

Technical literature highlights innovative applications of this compound in catalyst systems for asymmetric synthesis and as a ligand in transition metal complexes. Recent patents disclose its incorporation into novel materials with potential electronic applications. These diverse uses underscore the compound's value beyond traditional pharmaceutical contexts.

Analytical method development for 1240570-08-4 continues to advance, with UPLC-MS/MS techniques now enabling detection at ng/mL levels in biological matrices. Such sensitivity supports pharmacokinetic studies and metabolite identification—critical data for drug development programs. Standard reference materials are becoming more widely available to support method validation.

The compound's crystallization behavior has attracted materials science interest, with studies revealing polymorphic forms that exhibit different dissolution characteristics. This property is particularly relevant for formulation scientists working on solid dosage forms, where crystalline morphology affects bioavailability. Controlled crystallization techniques may unlock additional value from this versatile intermediate.

In conclusion, 2-Methyl-1-(3-phenoxypropyl)piperazine (CAS No. 1240570-08-4) represents a sophisticated tool for medicinal chemistry, offering balanced physicochemical properties and synthetic flexibility. Its growing research applications reflect broader trends in structure-based drug design and the pharmaceutical industry's need for innovative building blocks. Continued investigation of this compound will likely yield valuable insights for multiple scientific disciplines.

1240570-08-4 (2-Methyl-1-(3-phenoxypropyl)piperazine) 関連製品

- 867340-26-9(2-((1,3-Dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylic acid)

- 1805936-00-8(2-(Bromomethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)

- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)

- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)

- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)

- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)

- 1807263-89-3(2-Cyano-4-ethyl-3-iodobenzenesulfonyl chloride)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)